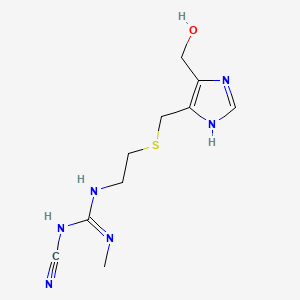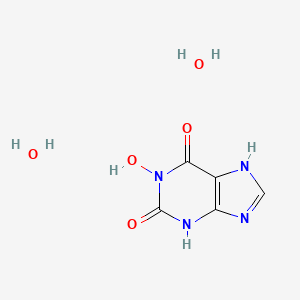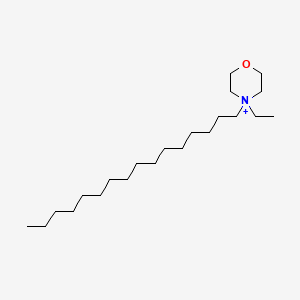
Hydroxymethyl cimetidine
Vue d'ensemble
Description
Hydroxymethyl cimetidine is a metabolite of cimetidine, a well-known histamine H2 receptor antagonist. Cimetidine is primarily used to inhibit stomach acid production and treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields .
Méthodes De Préparation
Hydroxymethyl cimetidine can be synthesized through the metabolic pathway of cimetidine in the human body. In industrial settings, cimetidine is synthesized by converting (5-methyl-1H-imidazole-4-yl) methanol into a nitrate ester, which then reacts with N-cyano-N’-methyl-N’-mercaptoethylguanidine ether under mild reaction conditions . This method is efficient, yielding high purity cimetidine with minimal byproducts, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Hydroxymethyl cimetidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cimetidine sulfoxide.
Reduction: It can be reduced back to cimetidine under specific conditions.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are cimetidine sulfoxide and other cimetidine derivatives.
Applications De Recherche Scientifique
Hydroxymethyl cimetidine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cimetidine metabolism and its derivatives.
Biology: It helps in understanding the metabolic pathways and the pharmacokinetics of cimetidine.
Medicine: It is studied for its potential therapeutic effects and its role in drug interactions.
Industry: It is used in the quality control and standardization of cimetidine production .
Mécanisme D'action
Hydroxymethyl cimetidine exerts its effects by binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells, blocking the action of histamine. This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets involved include the H2 receptors and the pathways regulating gastric acid secretion.
Comparaison Avec Des Composés Similaires
Hydroxymethyl cimetidine is similar to other cimetidine metabolites such as cimetidine sulfoxide and guanyl urea cimetidine. it is unique in its specific metabolic pathway and its distinct pharmacokinetic properties. Similar compounds include:
Cimetidine sulfoxide: Another metabolite of cimetidine with similar pharmacological properties.
Guanyl urea cimetidine: A minor metabolite with different metabolic and pharmacokinetic characteristics
Propriétés
IUPAC Name |
1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWNRREBFKXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCSCC1=C(N=CN1)CO)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208103 | |
| Record name | Hydroxymethyl cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59359-50-1 | |
| Record name | Hydroxymethyl cimetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMETIDINE HYDROXYMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)










